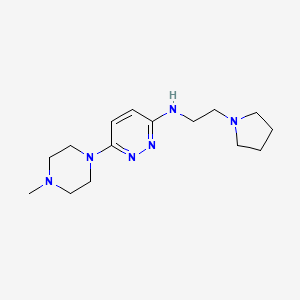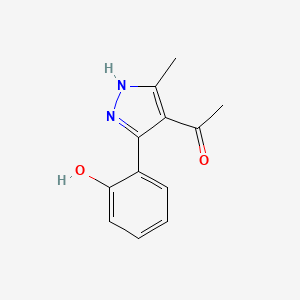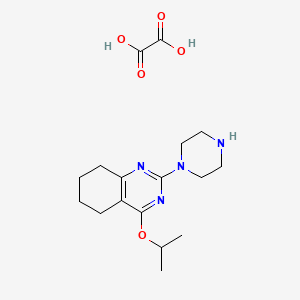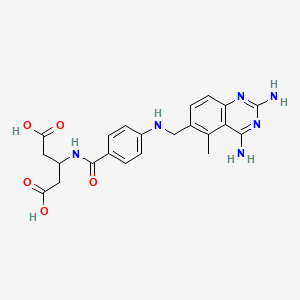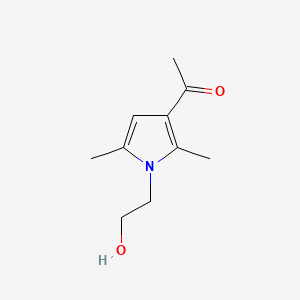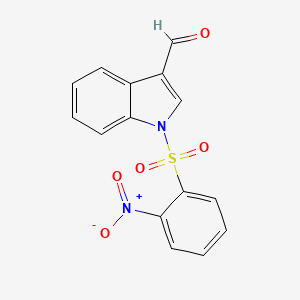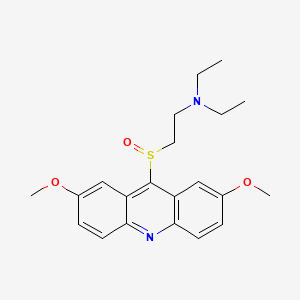
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid is a complex organic compound with a unique structure that includes a purine base and an ethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid involves multiple steps, starting with the preparation of the purine base and subsequent attachment of the ethylthio group. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the reactions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions to ensure high yield and purity. Industrial methods may also involve continuous flow processes and the use of advanced reactors to enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The purine base allows it to interact with nucleic acids and enzymes, potentially affecting various biological processes. The ethylthio group may also play a role in modulating its activity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-(6-purinyl)glutathione: This compound shares a similar purine base but has different functional groups attached.
Glycine, L-γ-glutamyl-S-1H-purin-6-yl-L-cysteinyl-: Another compound with a purine base but different side chains and functional groups.
Uniqueness
(S)-2-((1H-Purin-6-yl)amino)-4-(ethylthio)butanoic acid is unique due to its specific combination of a purine base and an ethylthio group. This unique structure gives it distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C11H15N5O2S |
|---|---|
Molekulargewicht |
281.34 g/mol |
IUPAC-Name |
(2S)-4-ethylsulfanyl-2-(7H-purin-6-ylamino)butanoic acid |
InChI |
InChI=1S/C11H15N5O2S/c1-2-19-4-3-7(11(17)18)16-10-8-9(13-5-12-8)14-6-15-10/h5-7H,2-4H2,1H3,(H,17,18)(H2,12,13,14,15,16)/t7-/m0/s1 |
InChI-Schlüssel |
NDSHFPKXDZUGAP-ZETCQYMHSA-N |
Isomerische SMILES |
CCSCC[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2 |
Kanonische SMILES |
CCSCCC(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)

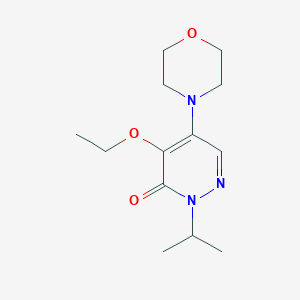
![Imidazo[1,2-a]pyrazin-8-amine, 3-(1,3-benzodioxol-5-yl)-N-methyl-](/img/structure/B12904938.png)
![5-[2-(Methylsulfanyl)anilino]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12904939.png)
